molecular formula C7H14ClNO2S B2809135 (3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride CAS No. 2413846-68-9

(3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride

Cat. No. B2809135
M. Wt: 211.7
InChI Key: PPNGSCRYZMXTEK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrochloric acid is a strong inorganic acid, which is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell . Carboxylic acids are organic compounds that contain a carboxyl group. The general formula of a carboxylic acid is R-COOH, where R refers to the rest of the molecule .


Synthesis Analysis

Hydrochloric acid can be produced industrially by the reaction of hydrogen and chlorine gases, or as a byproduct of the chlorination of organic compounds .


Molecular Structure Analysis

The molecular structure of hydrochloric acid consists of one hydrogen atom and one chlorine atom. The bond between these atoms is polar due to the electronegativity difference between hydrogen and chlorine .


Chemical Reactions Analysis

Hydrochloric acid is a strong acid, meaning it completely ionizes in aqueous solution. It can react with bases to form salts and water . It also reacts with metals and metal oxides .


Physical And Chemical Properties Analysis

Hydrochloric acid is a colorless, pungent liquid. It has a high density (1.18 g/cm³) and its boiling and melting points are concentration-dependent .

Scientific Research Applications

Pharmacological Applications

One study investigated the pharmacological profile of a related compound, highlighting its potential as a neuroprotective agent and its activity against the NMDA receptor glycine-binding site. This compound exhibited competitive inhibition of glycine binding, suggesting its utility in neurological conditions where NMDA receptor activity is implicated, such as epilepsy and neurodegenerative diseases (Ohtani et al., 2002).

Synthetic Applications

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, derived from dimethoxyacetaldehyde and serine methyl ester, demonstrates the compound's utility in peptidomimetic chemistry. This work supports its application in developing novel peptides and peptidomimetics, crucial for drug discovery and material science (Sladojevich et al., 2007).

Structural and Materials Science

Another area of application involves the structural analysis of N-(ω-carboxyalkyl)morpholine hydrochlorides. These studies provide insights into the molecular and crystal structure of such compounds, enhancing our understanding of their physical and chemical properties. This knowledge is crucial for the development of new materials with specific optical or electronic characteristics (Dega-Szafran et al., 2001).

Antitumor and Antiviral Research

Research on organotin carboxylates based on amide carboxylic acids, including morpholine derivatives, has revealed their potential in antitumor activity. Such studies are pivotal for the development of new chemotherapeutic agents (Xiao et al., 2017). Additionally, some derivatives have been evaluated for their antiviral activity, although specific compounds related to dimethylthiomorpholine-3-carboxylic acid showed limited effectiveness in this area (Ivashchenko et al., 2014).

Safety And Hazards

Hydrochloric acid is corrosive and can cause burns upon contact. It is harmful if inhaled and can cause respiratory irritation .

properties

IUPAC Name

(3S)-2,2-dimethylthiomorpholine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-7(2)5(6(9)10)8-3-4-11-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMQVZIUEASAKB-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCCS1)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NCCS1)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride

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